molecular formula C7H8O5S B15240339 2-(Methanesulfonylmethyl)furan-3-carboxylic acid

2-(Methanesulfonylmethyl)furan-3-carboxylic acid

Cat. No.: B15240339
M. Wt: 204.20 g/mol
InChI Key: HJQCNCYHDKDZCQ-UHFFFAOYSA-N
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Description

2-(Methanesulfonylmethyl)furan-3-carboxylic acid is a compound belonging to the furan family, characterized by a furan ring substituted with a methanesulfonylmethyl group and a carboxylic acid group. Furans are heterocyclic organic compounds with a five-membered aromatic ring containing one oxygen atom. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2-(Methanesulfonylmethyl)furan-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a furan derivative, such as furan-3-carboxylic acid.

    Sulfonylation: The furan derivative undergoes sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine. This step introduces the methanesulfonylmethyl group to the furan ring.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and cost-effectiveness.

Chemical Reactions Analysis

2-(Methanesulfonylmethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The methanesulfonylmethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as sulfuric acid, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

2-(Methanesulfonylmethyl)furan-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: In the materials science field, it is investigated for its potential use in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Methanesulfonylmethyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The methanesulfonylmethyl group can enhance the compound’s reactivity and binding affinity to target molecules, contributing to its biological activity.

Comparison with Similar Compounds

2-(Methanesulfonylmethyl)furan-3-carboxylic acid can be compared with other furan derivatives, such as:

    Furan-2-carboxylic acid: This compound lacks the methanesulfonylmethyl group, making it less reactive in certain chemical reactions.

    2,5-Furandicarboxylic acid: This compound has two carboxylic acid groups, offering different reactivity and applications compared to this compound.

    2-Furancarboxylic acid: Similar to furan-2-carboxylic acid, but with different substitution patterns, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H8O5S

Molecular Weight

204.20 g/mol

IUPAC Name

2-(methylsulfonylmethyl)furan-3-carboxylic acid

InChI

InChI=1S/C7H8O5S/c1-13(10,11)4-6-5(7(8)9)2-3-12-6/h2-3H,4H2,1H3,(H,8,9)

InChI Key

HJQCNCYHDKDZCQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C(C=CO1)C(=O)O

Origin of Product

United States

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